molecular formula C20H18NO2P B12603074 N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine CAS No. 877659-99-9

N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine

Cat. No.: B12603074
CAS No.: 877659-99-9
M. Wt: 335.3 g/mol
InChI Key: YRHRGMTZTPCOHT-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is a heterocyclic organophosphorus compound featuring a benzodioxaphosphole core with two benzyl groups attached to the nitrogen atom. Its structure combines a six-membered benzene ring fused with a five-membered dioxaphosphole ring, where the phosphorus atom is bonded to an amine group substituted with benzyl moieties.

The synthesis typically involves nucleophilic substitution or cyclization reactions using benzylamine derivatives and phosphorus-containing precursors.

Properties

CAS No.

877659-99-9

Molecular Formula

C20H18NO2P

Molecular Weight

335.3 g/mol

IUPAC Name

N,N-dibenzyl-1,3,2-benzodioxaphosphol-2-amine

InChI

InChI=1S/C20H18NO2P/c1-3-9-17(10-4-1)15-21(16-18-11-5-2-6-12-18)24-22-19-13-7-8-14-20(19)23-24/h1-14H,15-16H2

InChI Key

YRHRGMTZTPCOHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)P3OC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine can be synthesized through the reaction of diisopropylphosphoramidous dichloride with benzyl alcohol. The reaction typically involves the use of solvents such as tetrahydrofuran and triethylamine as a base. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoramidites .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its ability to act as a phosphitylating agent. It can transfer its phosphoramidite group to nucleophiles, forming phosphoramidate bonds. This mechanism is crucial in the synthesis of phosphopeptides and nucleotide analogs. The molecular targets include enzymes and receptors involved in phosphorylation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine and its analogs:

Compound Name CAS Number Substituents Key Properties/Applications References
This compound Not explicitly provided N,N-dibenzyl Potential ligand for metal catalysis; high steric bulk
N,N,4-Trimethyl-1,3,2-benzodioxaphosphol-2-amine 33893-89-9 N,N-dimethyl; methyl at C4 Smaller substituents enhance solubility; used in spectral libraries
N,N,5-Trimethyl-1,3,2-benzodioxaphosphol-2-amine 2381-21-7 N,N-dimethyl; methyl at C5 Structural isomer of N,N,4-trimethyl variant; distinct reactivity in ring-opening reactions
N,N-Dimethyl-4-propyl-1,3,2-benzodioxaphosphol-2-amine Not explicitly provided N,N-dimethyl; propyl at C4 Increased hydrophobicity; potential for asymmetric catalysis
1,3,2-Benzodioxaphosphol-2-amine, 2-oxide 51355-58-9 Oxidized phosphorus center Higher electrophilicity; reactive in phosphorylation reactions

Structural and Electronic Differences

  • Substituent Effects : The dibenzyl groups in the target compound confer significant steric hindrance compared to methyl or propyl substituents in analogs (e.g., N,N,4-trimethyl or N,N-dimethyl-4-propyl derivatives). This steric bulk may limit its utility in reactions requiring high ligand mobility but enhance selectivity in metal coordination .
  • Electronic Properties: The oxidized derivative (CAS 51355-58-9) exhibits a P=O bond, increasing electrophilicity at phosphorus and altering its reactivity toward nucleophiles compared to the non-oxidized parent compound .

Research Findings and Data

Spectral Characterization

  • IR/NMR: Benzodioxaphosphol-amine derivatives show characteristic P–N stretching vibrations (IR: 950–1100 cm⁻¹) and distinct ³¹P NMR shifts (δ +5 to +25 ppm for non-oxidized forms; δ +20 to +40 ppm for P=O derivatives) .

Biological Activity

N,N-Dibenzyl-2H-1,3,2-benzodioxaphosphol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique phospholane structure that contributes to its biological properties. The presence of the benzodioxaphosphole moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxaphosphole compounds exhibit significant antimicrobial properties. This compound has been screened against various bacterial strains:

Bacterial Strain Activity Reference
Bacillus subtilisModerateDesmukh et al.
Escherichia coliModerateDesmukh et al.
Pseudomonas aeruginosaMildDesmukh et al.

In vitro studies demonstrated that this compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission.

Inhibition Data

The following table summarizes the inhibition potency of this compound:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase27.04–106.75MDPI
Butyrylcholinesterase58.01–277.48MDPI

These values indicate that the compound has moderate inhibitory effects on both AChE and BuChE, suggesting its potential use in therapeutic applications targeting neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by Desmukh et al. synthesized various benzodioxaphosphole derivatives and screened them for antibacterial activity against a panel of bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity compared to standard antibiotics .
  • Enzyme Inhibition Studies : Research published in MDPI highlighted the synthesis of N-Alkyl derivatives of benzodioxaphosphole compounds and their evaluation as enzyme inhibitors. The study found that these compounds showed promising inhibition profiles against cholinesterases .

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